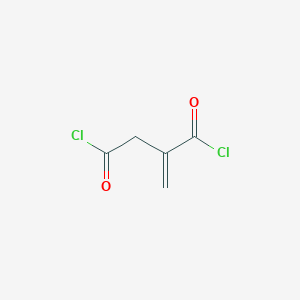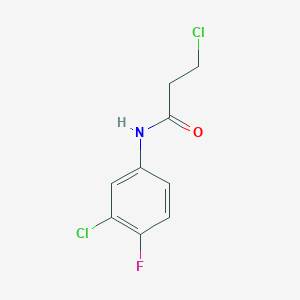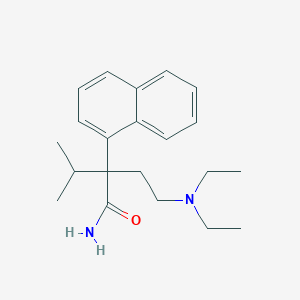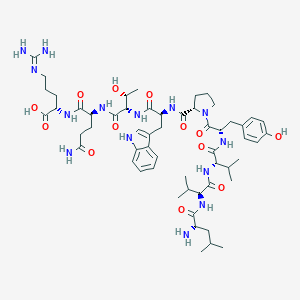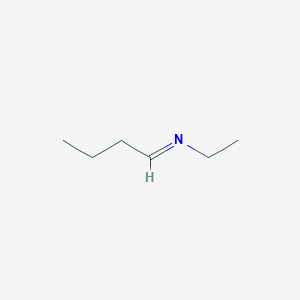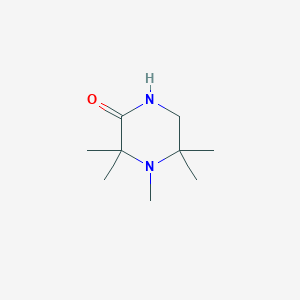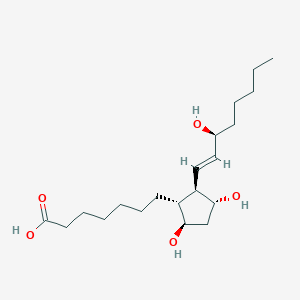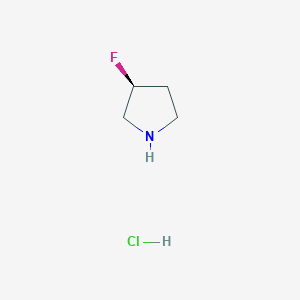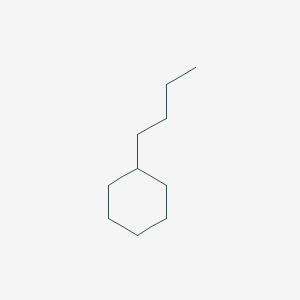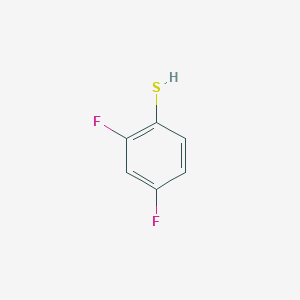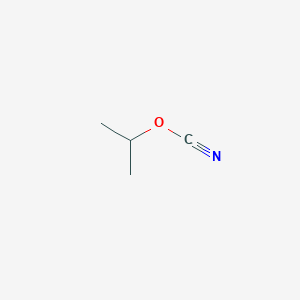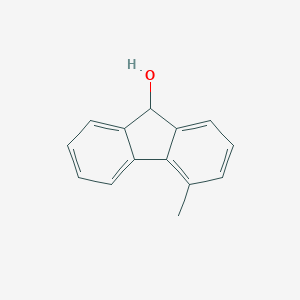
4-Methyl-9H-fluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-9H-fluoren-9-ol is a white crystalline powder that belongs to the family of fluorene derivatives. It is a versatile compound that has been used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-9H-fluoren-9-ol is not well understood. However, it is believed that the compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
4-Methyl-9H-fluoren-9-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-Methyl-9H-fluoren-9-ol in lab experiments is its high thermal stability. It can withstand high temperatures without undergoing degradation, making it suitable for use in high-temperature reactions.
However, one of the limitations of using 4-Methyl-9H-fluoren-9-ol is its low solubility in water. This can make it challenging to dissolve in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-Methyl-9H-fluoren-9-ol in scientific research. One of the areas of future research is the synthesis of new derivatives of 4-Methyl-9H-fluoren-9-ol with improved properties for use in organic electronics and medicinal chemistry.
Another area of future research is the investigation of the mechanism of action of 4-Methyl-9H-fluoren-9-ol. Understanding the mechanism of action can provide insights into its potential use as a therapeutic agent.
Conclusion:
In conclusion, 4-Methyl-9H-fluoren-9-ol is a versatile compound that has been used in various scientific research applications. It can be synthesized through different methods, and its unique properties make it suitable for use in organic electronics and medicinal chemistry. Although its mechanism of action is not well understood, it has been shown to exhibit various biochemical and physiological effects. The compound has advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of 4-Methyl-9H-fluoren-9-ol can be achieved through different methods. One of the most common methods is the Friedel-Crafts alkylation of 9H-fluorene with 4-methylbenzyl chloride in the presence of aluminum chloride as a catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform at low temperature. The yield of this reaction is typically high, and the product can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Methyl-9H-fluoren-9-ol has been used in various scientific research applications due to its unique properties. One of its significant applications is in the field of organic electronics. It has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) due to its high thermal stability and fluorescence properties.
Another application of 4-Methyl-9H-fluoren-9-ol is in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various biologically active compounds such as anticancer agents, anti-inflammatory agents, and antimicrobial agents.
Eigenschaften
CAS-Nummer |
1859-10-5 |
|---|---|
Produktname |
4-Methyl-9H-fluoren-9-ol |
Molekularformel |
C14H12O |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
4-methyl-9H-fluoren-9-ol |
InChI |
InChI=1S/C14H12O/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14(12)15/h2-8,14-15H,1H3 |
InChI-Schlüssel |
XYFPAZQJSNRUSG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC=C32)O |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC=C32)O |
Andere CAS-Nummern |
1859-10-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
